9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
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Overview
Description
9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a tetrahydro-epiminonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between 2,6-dimethylpyrimidine and appropriate aldehydes or ketones. This is followed by the cyclization of the intermediate product with a suitable amine to form the tetrahydro-epiminonaphthalene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols, and other nucleophiles.
Major Products
Scientific Research Applications
9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
- This compound analogs
- Other pyrimidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound’s tetrahydro-epiminonaphthalene moiety provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
11-(2,6-dimethylpyrimidin-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-10-9-16(18-11(2)17-10)19-14-7-8-15(19)13-6-4-3-5-12(13)14/h3-6,9,14-15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGGTNBYBGOSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C3CCC2C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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